Cas no 1220033-15-7 (3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)

3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
- AKOS015846713
- 3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride
- 3-((4-Isopropylbenzyl)oxy)piperidinehydrochloride
- 1220033-15-7
- 3-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride
- 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride
-
- インチ: 1S/C15H23NO.ClH/c1-12(2)14-7-5-13(6-8-14)11-17-15-4-3-9-16-10-15;/h5-8,12,15-16H,3-4,9-11H2,1-2H3;1H
- InChIKey: AFNQWVZHPUMDEC-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(C(C)C)=CC=1)OC1CNCCC1.Cl
計算された属性
- せいみつぶんしりょう: 269.1546421g/mol
- どういたいしつりょう: 269.1546421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050628-500mg |
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride |
1220033-15-7 | 500mg |
3851.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 050628-500mg |
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride |
1220033-15-7 | 500mg |
3851CNY | 2021-05-07 | ||
TRC | I874710-10mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 10mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD204059-1g |
3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride |
1220033-15-7 | 95+% | 1g |
¥1029.0 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD204059-5g |
3-((4-Isopropylbenzyl)oxy)piperidine hydrochloride |
1220033-15-7 | 95+% | 5g |
¥3087.0 | 2023-04-04 | |
TRC | I874710-5mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
TRC | I874710-50mg |
3-[(4-Isopropylbenzyl)oxy]piperidine Hydrochloride |
1220033-15-7 | 50mg |
$ 135.00 | 2022-06-04 |
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
3-(4-Isopropylbenzyl)oxypiperidine Hydrochlorideに関する追加情報
Comprehensive Overview of 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride (CAS No. 1220033-15-7)
3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride (CAS No. 1220033-15-7) is a specialized chemical compound gaining attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidine backbone and isopropylbenzyl moiety, has shown promise in various applications, including drug development and molecular studies. Researchers are particularly interested in its potential as a bioactive scaffold due to its structural versatility and interactions with biological targets.
The compound’s hydrochloride salt form enhances its solubility, making it suitable for in vitro and in vivo studies. Recent trends in drug discovery highlight the demand for novel heterocyclic compounds, and 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride fits this niche perfectly. Its synthetic accessibility and pharmacophore potential align with current industry focus areas, such as central nervous system (CNS) therapeutics and enzyme modulation.
One of the most searched questions related to this compound is: "What are the applications of piperidine derivatives in medicine?" Piperidine-based structures, like 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride, are pivotal in designing neuromodulators and receptor ligands. Their ability to cross the blood-brain barrier (BBB) makes them valuable for CNS drug development, a hot topic in 2024 due to rising interest in neurodegenerative disease treatments.
Another trending query is: "How does isopropylbenzyl modification affect drug bioavailability?" The 4-isopropylbenzyl group in this compound improves lipophilicity, which can enhance cell membrane permeability—a critical factor for oral drug formulations. This aligns with the growing demand for bioavailability optimization strategies in preclinical research.
From a synthetic chemistry perspective, the compound’s oxypiperidine core offers opportunities for structure-activity relationship (SAR) studies. Researchers are exploring its derivatization potential to develop high-affinity ligands for G-protein-coupled receptors (GPCRs), a key focus in precision medicine. The hydrochloride salt form also simplifies purification processes, addressing common challenges in small-molecule synthesis.
In the context of AI-driven drug discovery, 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride has been flagged in virtual screening databases due to its drug-like properties. Its molecular weight and polar surface area fall within optimal ranges for lead compound selection, making it a candidate for machine learning-based drug design projects.
Environmental and green chemistry considerations are also relevant. The compound’s synthetic route can be optimized using catalytic methods to reduce waste, aligning with the sustainability goals of modern labs. Searches for "eco-friendly piperidine synthesis" have surged, reflecting this shift in priorities.
In summary, 3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride (CAS No. 1220033-15-7) represents a multifaceted tool for medicinal chemists and biologists. Its intersection with CNS research, bioavailability enhancement, and computational drug design positions it as a compound of significant contemporary interest. As the field evolves, its role in targeted therapy development is likely to expand further.
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